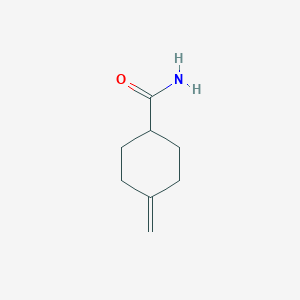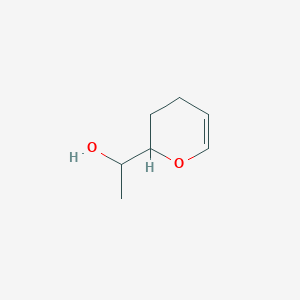
2-Iodopyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodopyridine-4-carbaldehyde is an organic compound with the molecular formula C6H4INO It is a derivative of pyridine, where an iodine atom is substituted at the second position and an aldehyde group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodopyridine-4-carbaldehyde can be synthesized through various methods. One common approach involves the iodination of 4-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. Another method includes the use of 2-iodopyridine as a starting material, which undergoes formylation at the fourth position to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination and formylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodopyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: 2-Iodopyridine-4-carboxylic acid.
Reduction: 2-Iodopyridine-4-methanol.
Coupling: Biaryl and heteroaryl compounds.
Scientific Research Applications
2-Iodopyridine-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-iodopyridine-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
4-Iodopyridine: Has the iodine atom at the fourth position, altering its reactivity and applications.
2-Bromopyridine-4-carbaldehyde: Similar structure but with a bromine atom, which affects its reactivity and the types of reactions it undergoes.
Uniqueness
2-Iodopyridine-4-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group on the pyridine ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
774238-82-3 |
|---|---|
Molecular Formula |
C6H4INO |
Molecular Weight |
233.01 g/mol |
IUPAC Name |
2-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4INO/c7-6-3-5(4-9)1-2-8-6/h1-4H |
InChI Key |
WYFSQKGFQHVLBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
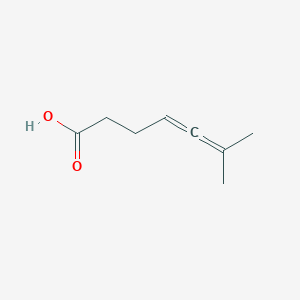
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
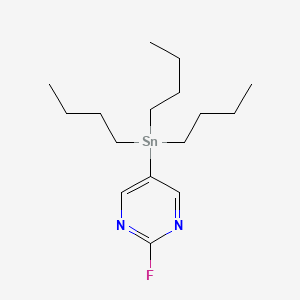

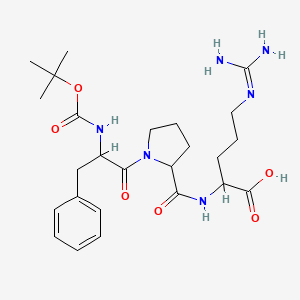
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)
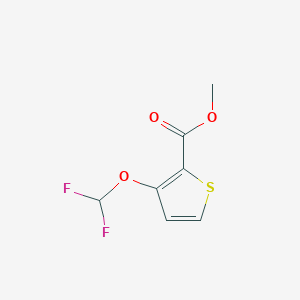

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
